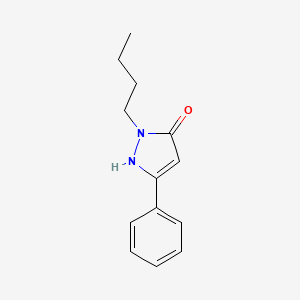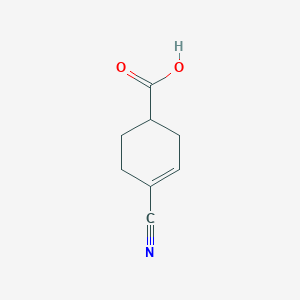
4-Cyanocyclohex-3-enecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanocyclohex-3-enecarboxylic acid is an organic compound characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a cyclohexene ring. This compound is of interest due to its unique structure, which combines the reactivity of both nitriles and carboxylic acids, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Cyanocyclohex-3-enecarboxylic acid can be synthesized through various methods. One common approach involves the cyanation of cyclohex-3-enecarboxylic acid. This can be achieved using reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and may be catalyzed by transition metals such as copper or palladium .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyanocyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohex-3-enone derivatives.
Reduction: Cyclohex-3-enecarboxamide or cyclohex-3-enecarboxylamine.
Substitution: Various substituted cyclohex-3-enecarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
4-Cyanocyclohex-3-enecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving nitriles and carboxylic acids.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-Cyanocyclohex-3-enecarboxylic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and coordinate with metal ions. These interactions can influence enzyme activity, protein folding, and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-3-enecarboxylic acid: Lacks the cyano group, making it less reactive in nucleophilic addition reactions.
4-Cyanocyclohexane-1-carboxylic acid: Similar structure but lacks the double bond in the cyclohexene ring, affecting its reactivity and stability.
4-Cyanocyclohex-3-enecarboxamide: Contains an amide group instead of a carboxylic acid group, altering its solubility and hydrogen bonding properties.
Uniqueness
4-Cyanocyclohex-3-enecarboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on a cyclohexene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Propiedades
Número CAS |
42038-77-7 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
4-cyanocyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H9NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1,7H,2-4H2,(H,10,11) |
Clave InChI |
GIEWKRCILCGJSG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CCC1C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B15132831.png)
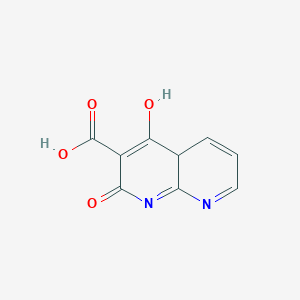
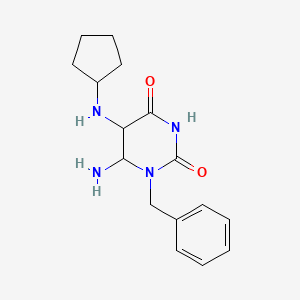
![4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B15132860.png)


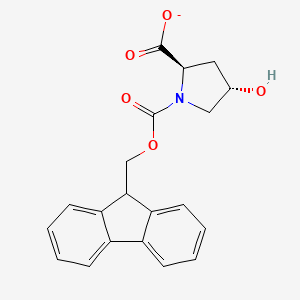

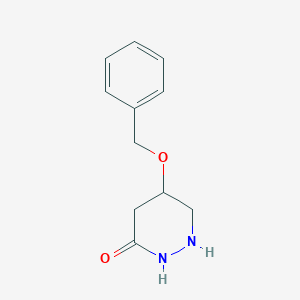
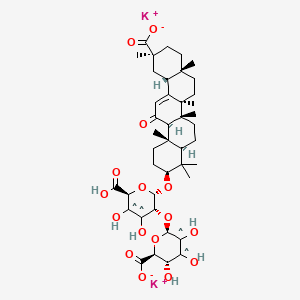
![Pyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B15132896.png)
